molecular formula C14H13N5O4S B1623823 Nifuralide CAS No. 54657-96-4

Nifuralide

Cat. No.: B1623823
CAS No.: 54657-96-4
M. Wt: 347.35 g/mol
InChI Key: RRYRUSPVJFWMBE-GPHVAQKSSA-N
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Description

Nifuralide (International Nonproprietary Name, INN) is a nitrofuran-class antimicrobial agent with the molecular formula C₁₄H₁₃N₅O₄S and a molecular weight of 371.37 g/mol. Its chemical structure includes a 5-nitro-2-furanyl group, a triazine ring, and a sulfur-containing side chain, as represented by the SMILES notation: S1C(NCC=C)NC(C1)C(=O)N/ . Regulated under the U.S. FDA Unique Ingredient Identifier (UNII) 98SRO07Q7S, it is classified as both an anti-infective and antifungal agent. This compound is included in the World Health Organization's INN list (Volume 30, 1976) and is scheduled under HS code 29341000 for international trade .

Nitrofurans like this compound derive their activity from the nitro group at the 5-position of the furan ring, which undergoes enzymatic reduction to generate reactive intermediates that disrupt microbial DNA and protein synthesis . Unlike many antibiotics, nitrofurans exhibit broad-spectrum activity at low concentrations and show minimal propensity for inducing microbial resistance .

Properties

CAS No.

54657-96-4

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-(prop-2-enylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H13N5O4S/c1-2-7-15-14-17-11(9-24-14)13(20)18-16-8-3-4-10-5-6-12(23-10)19(21)22/h2-6,8-9H,1,7H2,(H,15,17)(H,18,20)/b4-3+,16-8+

InChI Key

RRYRUSPVJFWMBE-GPHVAQKSSA-N

SMILES

C=CCNC1=NC(=CS1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C=CCNC1=NC(=CS1)C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C=CCNC1=NC(=CS1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Nifuralide is a nitrofuran derivative that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is classified under nitro compounds, which are known for their broad-spectrum antibacterial and antifungal properties. The nitro group in such compounds is crucial for their biological activity, as it undergoes enzymatic reduction in biological systems, leading to various reactive intermediates that can exert therapeutic effects or toxicity depending on the context.

The biological activity of this compound primarily stems from its ability to disrupt bacterial cellular processes. The mechanisms include:

  • Enzymatic Reduction : The nitro group is reduced to form reactive species that can interact with bacterial macromolecules.
  • Inhibition of Nucleic Acid Synthesis : By interfering with DNA replication and transcription, this compound can inhibit the growth of bacteria.
  • Formation of Reactive Oxygen Species (ROS) : The reduction process can lead to the generation of ROS, which further contributes to bacterial cell death.

Biological Activities

This compound exhibits several biological activities, as summarized in the following table:

Activity Type Description
Antibacterial Effective against both Gram-positive and Gram-negative bacteria.
Antifungal Demonstrates antifungal properties against various fungal strains.
Antiprotozoal Shows activity against protozoan infections.
Antioxidant Exhibits antioxidant properties that may protect host cells from oxidative damage.

Case Studies and Research Findings

Numerous studies have investigated the efficacy and safety of this compound. Below are key findings from selected research:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • Safety Profile :
    • In a preclinical trial assessing toxicity, this compound was found to have a favorable safety profile with no observed adverse effects at therapeutic doses . This makes it a candidate for further clinical evaluation.
  • Mechanistic Insights :
    • Research indicates that the reduction of the nitro group leads to the formation of hydroxylamine intermediates, which are implicated in the antimicrobial action of this compound .

Comparative Analysis

To better understand this compound's position among other nitrofuran derivatives, a comparative analysis is presented below:

Compound Antibacterial Activity Antifungal Activity Mechanism of Action
This compoundHighModerateInhibition of nucleic acid synthesis
NitrofurantoinVery HighLowDisruption of bacterial cell wall
FurazolidoneModerateModerateReactive oxygen species generation

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares Nifuralide with three structurally related nitrofurans: Nitrofurantoin , Nifuradene , and Furaltadone .

Compound Molecular Formula Key Structural Features Functional Groups
This compound C₁₄H₁₃N₅O₄S 5-nitro-furanyl, triazine, thiazolidinone Nitro, amine, ketone, sulfur
Nitrofurantoin C₈H₆N₄O₅ 5-nitro-furanyl, hydantoin ring Nitro, imine, ketone
Nifuradene C₈H₈N₄O₄ 5-nitro-furanyl, imidazolidinone Nitro, amine, ketone
Furaltadone C₁₃H₁₆N₄O₆ 5-nitro-furanyl, morpholinomethyl oxazolidinone Nitro, amine, ether, ketone

Key Observations :

  • This compound uniquely incorporates a sulfur atom in its thiazolidinone ring, distinguishing it from other nitrofurans. This modification may enhance its antifungal activity .
  • Nitrofurantoin lacks sulfur but features a hydantoin ring, optimizing it for urinary tract infections due to renal excretion .
  • Nifuradene and Furaltadone share the nitro-furanyl core but differ in secondary rings (imidazolidinone vs. oxazolidinone), affecting solubility and tissue penetration .

Antimicrobial Spectrum and Efficacy

Compound Target Microbes Spectrum of Activity Resistance Profile
This compound Gram-positive, Gram-negative bacteria, fungi Broad (E. coli, Klebsiella, Candida spp.) Low resistance reported
Nitrofurantoin Gram-negative uropathogens Narrow (E. coli, Enterobacter) Resistance <5% in uncomplicated UTIs
Furaltadone Gram-positive, anaerobic bacteria Moderate (Staphylococcus, Clostridium) Limited due to veterinary use
Nifuradene Topical pathogens Narrow (Staphylococcus, Streptococcus) Rare

Key Findings :

  • This compound exhibits the broadest spectrum , including antifungal action against Candida spp., a feature absent in Nitrofurantoin and Nifuradene .
  • Nitrofurantoin is restricted to urinary pathogens due to pharmacokinetics, while Furaltadone is primarily used in veterinary medicine .
  • All compounds are ineffective against Pseudomonas aeruginosa and Proteus mirabilis due to these organisms' nitroreductase deficiencies .

Pharmacokinetic and Regulatory Profiles

Compound Administration Route FDA Status EMA XEVMPD Code Primary Use
This compound Oral/Topical Approved (UNII: 98SRO07Q7S) SUB09260MIG Systemic anti-infective, antifungal
Nitrofurantoin Oral Approved (UNII: 927AH8112L) SUB09326MIG Urinary tract infections
Furaltadone Veterinary Withdrawn (Human Use) SUB07831MIG Veterinary enteric infections
Nifuradene Topical Approved (UNII: 2VX65207DR) SUB09258MIG Skin infections

Regulatory Notes:

  • This compound remains in clinical use for systemic infections, whereas Furaltadone has been withdrawn from human medicine due to toxicity concerns .
  • Nitrofurantoin is a first-line option for uncomplicated UTIs, reflecting its favorable safety profile .

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